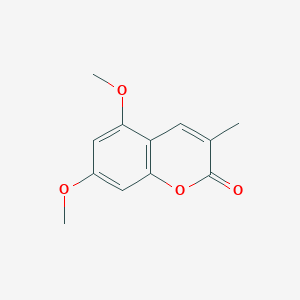
5,7-Dimethoxy-3-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-3-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . It belongs to the class of coumarins, which are naturally occurring compounds known for their diverse biological activities. This compound is characterized by its two methoxy groups at positions 5 and 7, and a methyl group at position 3 on the chromen-2-one core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic precursors with β-ketoesters under acidic or basic conditions . One common method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
5,7-Dimethoxy-3-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This compound has similar structural features but with hydroxyl groups at positions 6 and 7.
5,7-Dimethoxy-2H-chromen-2-one: Lacks the methyl group at position 3, making it less hydrophobic.
8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one: Contains additional ethoxy and hydroxy groups, which may alter its biological activity.
Uniqueness
5,7-Dimethoxy-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its lipophilicity, while the methyl group at position 3 influences its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5,7-dimethoxy-3-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-9-10(15-3)5-8(14-2)6-11(9)16-12(7)13/h4-6H,1-3H3 |
InChI Key |
NFPBQSQJIOWFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2OC)OC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



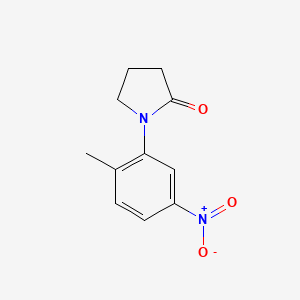
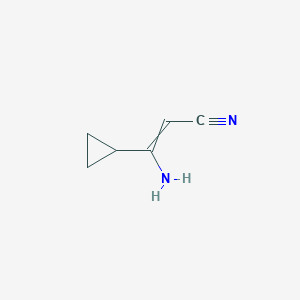
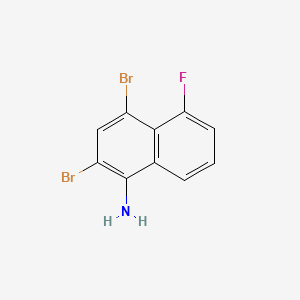
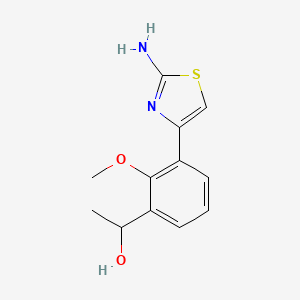
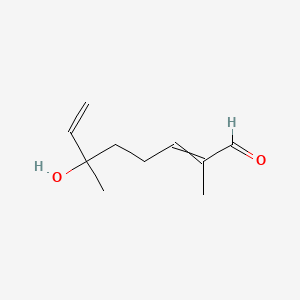

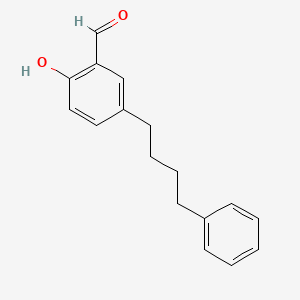


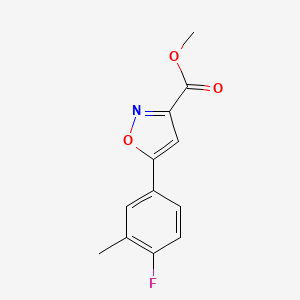
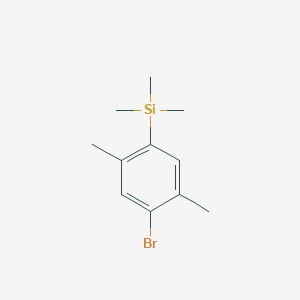
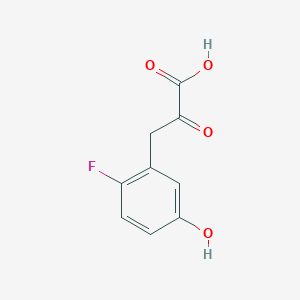
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
